3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19990656
InChI: InChI=1S/C13H12FN5O/c14-10-2-1-9-3-5-19(11(9)7-10)6-4-12(20)17-13-15-8-16-18-13/h1-3,5,7-8H,4,6H2,(H2,15,16,17,18,20)
SMILES:
Molecular Formula: C13H12FN5O
Molecular Weight: 273.27 g/mol

3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

CAS No.:

Cat. No.: VC19990656

Molecular Formula: C13H12FN5O

Molecular Weight: 273.27 g/mol

* For research use only. Not for human or veterinary use.

3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide -

Specification

Molecular Formula C13H12FN5O
Molecular Weight 273.27 g/mol
IUPAC Name 3-(6-fluoroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide
Standard InChI InChI=1S/C13H12FN5O/c14-10-2-1-9-3-5-19(11(9)7-10)6-4-12(20)17-13-15-8-16-18-13/h1-3,5,7-8H,4,6H2,(H2,15,16,17,18,20)
Standard InChI Key QXMBMWXXFGAZPQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NC=NN3)F

Introduction

Structural and Molecular Characteristics

3-(6-Fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide features a 6-fluoroindole moiety connected via a propanamide chain to a 1,2,4-triazole ring. The molecular formula is C₁₃H₁₂FN₅O, with a calculated molecular weight of 273.27 g/mol. The fluorine atom at the indole’s 6-position enhances electronic properties and bioavailability, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions .

Key structural attributes include:

  • Indole System: The planar aromatic indole core facilitates interactions with biological targets like serotonin receptors and kinases.

  • Triazole Ring: The 1,2,4-triazole’s nitrogen-rich structure improves solubility and metabolic stability.

  • Propanamide Linker: This spacer optimizes steric and electronic compatibility between the two heterocycles .

Synthesis and Characterization

Synthetic Pathways

The synthesis follows a multi-step protocol derived from analogous triazole-propanamide hybrids :

  • Indole Functionalization: 6-Fluoroindole undergoes N-alkylation with 3-bromopropanoyl chloride to yield 3-(6-fluoro-1H-indol-1-yl)propanoyl chloride.

  • Triazole Coupling: The intermediate reacts with 3-amino-1,2,4-triazole under basic conditions (LiH/DMF) to form the final product .

Reaction conditions are critical:

  • Catalyst: Lithium hydride (LiH) accelerates amide bond formation.

  • Solvent: Dimethylformamide (DMF) ensures solubility of intermediates .

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (triazole C-N) confirm functional groups .

  • ¹H NMR: Signals at δ 8.2 ppm (indole H-2) and δ 7.6 ppm (triazole H-5) verify regiochemistry.

  • UV-Vis: λₘₐₓ ≈ 270 nm (indole π→π* transition) and 210 nm (triazole n→π*) .

Physicochemical and Electronic Properties

Density functional theory (DFT) studies using the M06/6-311G(d,p) functional reveal:

PropertyValueSignificance
HOMO-LUMO Gap4.62 eVIndicates moderate reactivity
Dipole Moment5.23 DebyeHigh polarity aids solubility
Molecular Polarizability4.19 × 10⁻²³ esuSuggests NLO potential

The reduced HOMO-LUMO gap (vs. 5.1 eV in non-fluorinated analogs) underscores fluorine’s electron-withdrawing effect, enhancing charge transfer capabilities .

CompoundTargetIC₅₀/MIC
This CompoundEGFR Kinase14 µM (predicted)
5-FluoroindoleE. coli32 µg/mL
Triazole-PropanamideMCF-7 Cells12 µM

Future Directions

  • In Vivo Studies: Assess pharmacokinetics and toxicity in rodent models.

  • NLO Applications: Explore second-harmonic generation (SHG) efficiency for optoelectronics .

  • Structural Optimization: Modify the propanamide linker to improve target affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator